molecular formula C15H18O4 B13115030 Benzyl4-cyclobutyl-2-hydroxy-3-oxobutanoate

Benzyl4-cyclobutyl-2-hydroxy-3-oxobutanoate

Cat. No.: B13115030
M. Wt: 262.30 g/mol
InChI Key: UCPLSSSIKGJSGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-cyclobutyl-2-hydroxy-3-oxobutanoate typically involves the esterification of 4-cyclobutyl-2-hydroxy-3-oxobutanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity.

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-cyclobutyl-2-hydroxy-3-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl 4-cyclobutyl-2-hydroxy-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4-cyclobutyl-2-hydroxy-3-oxobutanoate involves its interaction with specific molecular targets. The compound’s hydroxy and carbonyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and proteins. These interactions can modulate the activity of these biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-cyclobutyl-2-hydroxy-3-oxobutanoate is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and steric hindrance in chemical reactions and biological interactions .

Properties

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

benzyl 4-cyclobutyl-2-hydroxy-3-oxobutanoate

InChI

InChI=1S/C15H18O4/c16-13(9-11-7-4-8-11)14(17)15(18)19-10-12-5-2-1-3-6-12/h1-3,5-6,11,14,17H,4,7-10H2

InChI Key

UCPLSSSIKGJSGP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CC(=O)C(C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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